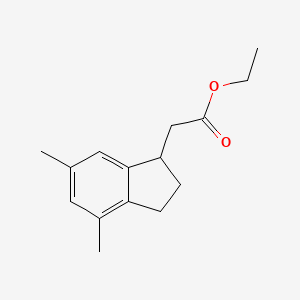
Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound with a molecular formula of C14H20O2 It is a derivative of indane, a bicyclic hydrocarbon, and features an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. This hydrolysis can be catalyzed by esterases, enzymes that break down esters. The resulting carboxylic acid can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the indane structure.
Methyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate: A methyl ester derivative with similar properties.
Indane derivatives: Compounds with the indane core structure but different functional groups.
Uniqueness
This compound is unique due to its combination of the indane core and the ester functional group. This combination imparts specific chemical and physical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.
Properties
CAS No. |
62678-02-8 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
ethyl 2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C15H20O2/c1-4-17-15(16)9-12-5-6-13-11(3)7-10(2)8-14(12)13/h7-8,12H,4-6,9H2,1-3H3 |
InChI Key |
MXMYYMWFTZHJMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C(C=C(C=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















